2-Methoxy-6-vinylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of aluminum hemiaminal intermediates to protect the aldehyde group during the reaction . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed:
Oxidation: 2-Methoxy-6-vinylbenzoic acid.
Reduction: 2-Methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-vinylbenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4,5-Dimethoxy-2-vinylbenzaldehyde: Contains an additional methoxy group, which can influence its reactivity and applications.
Uniqueness: 2-Methoxy-6-vinylbenzaldehyde is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications.
Eigenschaften
CAS-Nummer |
1228180-97-9 |
---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-ethenyl-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h3-7H,1H2,2H3 |
InChI-Schlüssel |
MAZPJEQVWGSSML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.